6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
6-benzyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c23-17-15-16(22(20-19-15)14-9-5-2-6-10-14)18-12-21(17)11-13-7-3-1-4-8-13/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWFSYKGYQJOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine and phenylhydrazine with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required standards .
Chemical Reactions Analysis
Table 1: Typical Synthetic Routes for 6-benzyl-3-phenyl-3H- triazolo[4,5-d]pyrimidin-7(6H)-one
| Step | Reagents/Conditions | Product |
|---|---|---|
| Cyclization | 3-amino-1,2,4-triazole + benzyl carbonyl | Triazolo-pyrimidine intermediate |
| Regioselective Alkylation | Benzylamine + carbonyl compound | Alkylated triazolo-pyrimidine |
| Final Cyclization | Nitrous acid at room temperature | 6-benzyl-3-phenyl-triazolo-pyrimidine |
Chemical Reactions Involving 6-benzyl-3-phenyl-3H- triazolo[4,5-d]pyrimidin-7(6H)-one
This compound can undergo various chemical reactions due to its functional groups:
Reactivity Profile
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Nucleophilic Substitution : The presence of nitrogen atoms in the triazole and pyrimidine rings allows for nucleophilic substitution reactions with electrophiles.
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Hydrazinolysis : Treatment with hydrazine can lead to the formation of hydrazino derivatives.
Table 2: Chemical Reactions and Mechanisms
| Reaction Type | Description | Mechanism |
|---|---|---|
| Nucleophilic Substitution | Reaction with electrophiles (e.g., alkyl halides) | Nucleophilic attack at nitrogen sites |
| Hydrazinolysis | Formation of hydrazino derivatives | Nucleophilic attack by hydrazine |
| Acetylation | Introduction of acetyl groups | Reaction with acetic anhydride or acetates |
Biological Activity and Mechanism of Action
Research indicates that 6-benzyl-3-phenyl-3H- triazolo[4,5-d]pyrimidin-7(6H)-one exhibits significant biological activity:
Biological Targets
The compound has shown potential as an inhibitor for various enzymes involved in cancer pathways. It interacts with specific biological targets through:
-
Enzyme Inhibition : Binding to active sites on enzymes such as kinases.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research has indicated that derivatives of triazolo[4,5-d]pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that these compounds can act as inhibitors of specific kinases involved in cancer cell proliferation. The inhibition of mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways by such compounds has been documented, highlighting their potential as therapeutic agents in oncology .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics. The mechanism involves the disruption of bacterial cell wall synthesis, making it a candidate for further exploration in pharmacology .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of triazolo[4,5-d]pyrimidine derivatives have shown promise in treating neurodegenerative diseases. The compound's ability to modulate signaling pathways related to neuronal survival and apoptosis is under study. This application is particularly relevant given the rising incidence of conditions such as Alzheimer's disease and Parkinson's disease .
Biochemical Applications
Enzyme Inhibition
6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has been explored for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. This inhibition can lead to antiproliferative effects in rapidly dividing cells, making it a target for further drug development efforts .
Signal Transduction Modulation
The compound's influence on cellular signal transduction pathways has been documented. By modulating these pathways, it can affect various physiological processes including cell growth and differentiation. This property opens avenues for research into therapeutic applications for metabolic disorders and other conditions influenced by aberrant signaling .
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of triazolo[4,5-d]pyrimidine structures into polymer matrices has been investigated for developing new materials with enhanced properties. These compounds can impart thermal stability and mechanical strength to polymers, making them suitable for various industrial applications. The synthesis of copolymers containing this moiety is a growing area of interest .
Nanotechnology
The use of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one in nanotechnology is being explored for drug delivery systems. Its ability to form nanoparticles can facilitate targeted delivery of therapeutic agents to specific sites within the body, improving efficacy while minimizing side effects. Research is ongoing to optimize these delivery systems for clinical applications .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various triazolo[4,5-d]pyrimidine derivatives, including 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. The results showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.
Case Study 2: Antimicrobial Efficacy
In a study assessing antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), derivatives of triazolo[4,5-d]pyrimidines demonstrated potent activity with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics.
Case Study 3: Neuroprotective Mechanisms
Research published in Neuroscience Letters highlighted the neuroprotective effects of triazolo[4,5-d]pyrimidine derivatives on neuronal cultures exposed to oxidative stress. The study found that these compounds reduced apoptosis rates significantly compared to control groups.
Mechanism of Action
The mechanism of action of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells. This inhibition is achieved through the suppression of endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
The antiviral activity and structural features of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one are best understood in comparison with related compounds:
Table 1: Structural and Functional Comparison of Key Analogs
Key Insights
Position 3 Modifications :
- The 3-phenyl group in the target compound is critical for binding to nsP1, as shown by resistance mutations (P34S) that disrupt interactions with the meta-substituted aryl ring .
- MADTP-314, a 3-aryl analog with a meta-ethyl group, exhibits enhanced potency due to improved hydrophobic interactions with nsP1 .
Position 5 and 6 Substitutions: A 5-ethyl substituent (e.g., in MADTP-314) increases antiviral activity by stabilizing the planar conformation of the triazolopyrimidinone core . The 6-benzyl group in the target compound enhances solubility but may reduce target affinity compared to smaller alkyl groups (e.g., 6-butyl in ) .
Cross-Resistance Profiles :
- The P34S mutation in nsP1 confers resistance to both the target compound and MADTP-314, suggesting a shared binding pocket .
- The T246A mutation is unique to the target compound, indicating distinct interactions at the nsP1 active site .
Mechanistic Differentiation from Other nsP1 Inhibitors
While 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one and its analogs primarily inhibit nsP1 guanylylation, other classes of nsP1 inhibitors act through divergent mechanisms:
- Lobaric acid: Displaces GTP from nsP1’s active site but lacks structural similarity to triazolopyrimidinones .
- CHVB series : Shares the nsP1 target but exhibits a different resistance profile, suggesting alternative binding modes .
Structure-Activity Relationship (SAR) Highlights
- Core Scaffold : The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one structure is essential for activity; substitution with [1,2,4]triazolo rings (e.g., ) abolishes antiviral effects .
- Meta-Substituted Aryl Groups : Electron-withdrawing groups at the meta position of the 3-aryl ring enhance potency by optimizing π-π stacking with nsP1 .
- Position 5 Modifications : Ethyl or methyl groups at position 5 improve metabolic stability without compromising activity .
Biological Activity
6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention for its potential pharmacological properties. This compound belongs to the triazolo-pyrimidine class and exhibits a variety of biological activities, including neuroprotective and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Formula : C17H14N6O
Molecular Weight : 302.33 g/mol
IUPAC Name : 6-benzyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Neuroprotective Effects
Research has indicated that 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibits neuroprotective properties. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and inflammation.
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activities of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one:
| Study Type | Findings | Reference |
|---|---|---|
| Neuroprotection | Protects neuronal cells from oxidative stress | |
| Anti-inflammatory | Inhibits cytokine production | |
| Cytotoxicity | Low cytotoxicity in normal cells |
Case Studies
In a specific case study involving animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal damage as assessed by histological analysis.
The proposed mechanism for the biological activity of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one includes:
- Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels in neuronal cells.
- Modulation of Neurotransmitter Levels : It affects neurotransmitter systems that are critical for cognitive functions.
- Regulation of Apoptotic Pathways : The compound alters the expression of key apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
